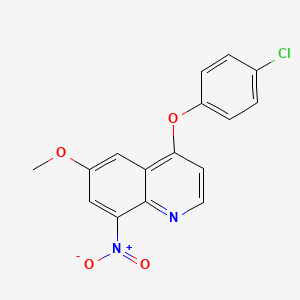
4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorophenoxy group, a methoxy group, and a nitro group attached to the quinoline core
Métodos De Preparación
The synthesis of 4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-chlorophenol, which is then reacted with potassium hydroxide to form the phenoxy ion. This ion subsequently reacts with 3,4-dichloronitrobenzene under specific conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The chlorophenoxy and methoxy groups contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline can be compared with other similar compounds, such as:
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features but different applications.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy group.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar mode of action but different structural properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63456-77-9 |
|---|---|
Fórmula molecular |
C16H11ClN2O4 |
Peso molecular |
330.72 g/mol |
Nombre IUPAC |
4-(4-chlorophenoxy)-6-methoxy-8-nitroquinoline |
InChI |
InChI=1S/C16H11ClN2O4/c1-22-12-8-13-15(23-11-4-2-10(17)3-5-11)6-7-18-16(13)14(9-12)19(20)21/h2-9H,1H3 |
Clave InChI |
SLKVVMNTGIWFQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















